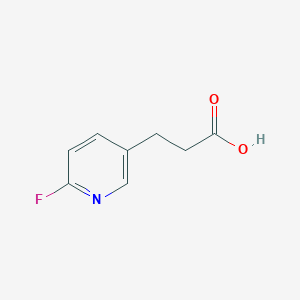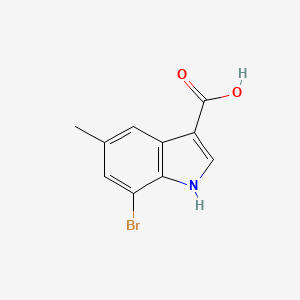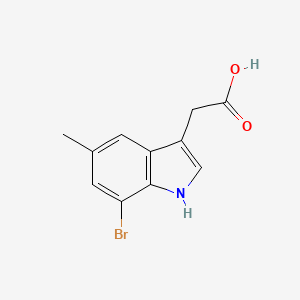
Ethyl-3-(2'-Brom-4'-chlorphenyl)propanoat
Übersicht
Beschreibung
Ethyl 3-(2’-bromo-4’-chlorophenyl)propionate is an organobromine compound . It is a colorless liquid and an alkylating agent . It is prepared by the esterification of 3-bromopropionic acid . It’s an important organic intermediate that can be used in agrochemical, pharmaceutical synthesis, and dyestuff field .
Synthesis Analysis
Ethyl 3-bromopropionate is prepared by the esterification of 3-bromopropionic acid . Alternatively, it can be prepared by hydrobromination of ethyl acrylate, a reaction that proceeds in an anti-Markovnikov sense .Molecular Structure Analysis
The molecular formula of Ethyl 3-(2’-bromo-4’-chlorophenyl)propionate is C11H12BrClO2 . The average mass is 291.569 Da and the monoisotopic mass is 289.970917 Da .Chemical Reactions Analysis
Ethyl 3-bromopropionate is an alkylating agent . It can be used in the Reformatsky reaction, wherein it reacts with zinc to form a zinc enolate . The resulting BrZnCH2CO2Et condenses with carbonyl compounds to give a β-hydroxy-esters .Physical And Chemical Properties Analysis
Ethyl 3-bromopropionate is a colorless liquid . It has a density of 1.4409 g/cm3 . The boiling point is 135–136 °C (275–277 °F; 408–409 K) at 50 mmHg .Wissenschaftliche Forschungsanwendungen
Pharmazeutische Forschung
Ethyl-3-(2’-Brom-4’-chlorphenyl)propanoat kann als Vorläufer bei der Synthese verschiedener pharmakologisch aktiver Moleküle dienen. Seine Struktur ermöglicht eine weitere Funktionalisierung, die zur Herstellung von Verbindungen mit potenziellen antiviralen, antibakteriellen oder entzündungshemmenden Eigenschaften genutzt werden kann .
Materialwissenschaft
In der Materialwissenschaft könnte diese Verbindung bei der Entwicklung neuer Polymermaterialien eingesetzt werden. So könnte sie beispielsweise in Polymere eingearbeitet werden, um bestimmte Eigenschaften wie erhöhte Beständigkeit gegen Abbau oder verbesserte mechanische Festigkeit zu verleihen .
Analytische Chemie
Diese Verbindung kann als Standard oder Reagenz in der analytischen Chemie verwendet werden, um Substanzen in einer Probe zu identifizieren oder zu quantifizieren. Seine einzigartige chemische Signatur ermöglicht seinen Einsatz als Referenzpunkt in verschiedenen chromatographischen oder spektroskopischen Methoden .
Biochemie
In der Biochemie könnte Ethyl-3-(2’-Brom-4’-chlorphenyl)propanoat verwendet werden, um Enzym-Substrat-Wechselwirkungen zu untersuchen oder die Mechanismen enzymatischer Reaktionen zu erforschen. Es könnte als Inhibitor oder Substratanalog wirken, um biochemische Pfade zu analysieren .
Umweltwissenschaften
Forscher könnten das Umweltverhalten von Ethyl-3-(2’-Brom-4’-chlorphenyl)propanoat untersuchen, einschließlich seines biologischen Abbaus oder seiner Persistenz in verschiedenen Ökosystemen. Dies kann bei der Bewertung seiner Umweltauswirkungen und der Entwicklung von Bioremediationsstrategien helfen .
Landwirtschaft
Im Agrarsektor könnte diese Verbindung auf ihre mögliche Verwendung als Wachstumsregulator oder als Bestandteil von Schädlingsbekämpfungsformulierungen untersucht werden. Ihre Auswirkungen auf die Pflanzenphysiologie oder Schädlinge könnten zu verbesserten Ernteerträgen oder Schutz vor Befall führen .
Safety and Hazards
Wirkmechanismus
Mode of Action
It is known that it is an organobromine compound and an alkylating agent . Alkylating agents work by adding an alkyl group to the guanine base of the DNA molecule, preventing the strands of the double helix from linking as they should. This causes breakage of the DNA strands, inhibiting DNA replication and RNA transcription .
Eigenschaften
IUPAC Name |
ethyl 3-(2-bromo-4-chlorophenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrClO2/c1-2-15-11(14)6-4-8-3-5-9(13)7-10(8)12/h3,5,7H,2,4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHHZVJZZQVQKHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=C(C=C(C=C1)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(Pyridin-3-yl)methyl]cyclopropane-1-carboxylic acid hydrochloride](/img/structure/B1449510.png)
![N-[2-chloro-6-nitro-4-(trifluoromethyl)phenyl]acetamide](/img/structure/B1449511.png)
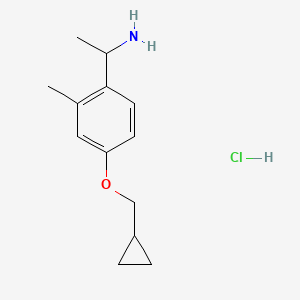
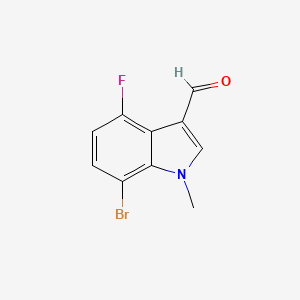
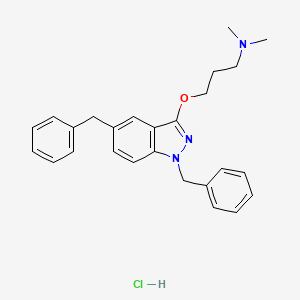
![3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol](/img/structure/B1449519.png)

![1-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B1449523.png)


